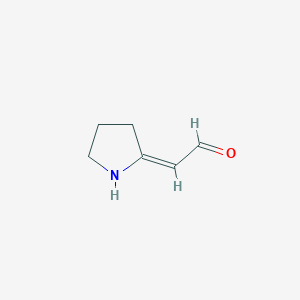
tert-Butyl (3,4-dichloro-5-oxo-2,5-dihydrofuran-2-yl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3,4-dichloro-5-oxo-2,5-dihydrofuran-2-yl) carbonate: is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group and a dichlorinated dihydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3,4-dichloro-5-oxo-2,5-dihydrofuran-2-yl) carbonate typically involves the reaction of 3,4-dichloro-5-oxo-2,5-dihydrofuran with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbonate ester. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (3,4-dichloro-5-oxo-2,5-dihydrofuran-2-yl) carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, such as ethers or amines.
Aplicaciones Científicas De Investigación
Chemistry: In synthetic organic chemistry, tert-Butyl (3,4-dichloro-5-oxo-2,5-dihydrofuran-2-yl) carbonate is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it a valuable intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism by which tert-Butyl (3,4-dichloro-5-oxo-2,5-dihydrofuran-2-yl) carbonate exerts its effects depends on the specific reactions it undergoes. Generally, the compound’s reactivity is influenced by the electron-withdrawing effects of the dichloro and carbonyl groups, which make the furan ring more susceptible to nucleophilic attack. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and stability.
Comparación Con Compuestos Similares
- tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate
Uniqueness: tert-Butyl (3,4-dichloro-5-oxo-2,5-dihydrofuran-2-yl) carbonate stands out due to its dichlorinated dihydrofuran ring, which imparts unique reactivity and stability characteristics. The presence of both electron-withdrawing and steric hindrance groups makes it a versatile intermediate in synthetic chemistry.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C9H10Cl2O5 |
|---|---|
Peso molecular |
269.08 g/mol |
Nombre IUPAC |
tert-butyl (3,4-dichloro-5-oxo-2H-furan-2-yl) carbonate |
InChI |
InChI=1S/C9H10Cl2O5/c1-9(2,3)16-8(13)15-7-5(11)4(10)6(12)14-7/h7H,1-3H3 |
Clave InChI |
GCBSMNIWUAKXHE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)OC1C(=C(C(=O)O1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,4-Difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine](/img/structure/B12913335.png)

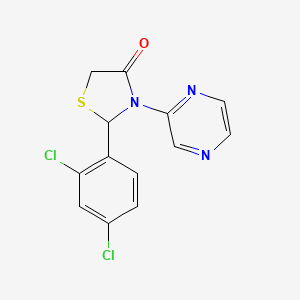
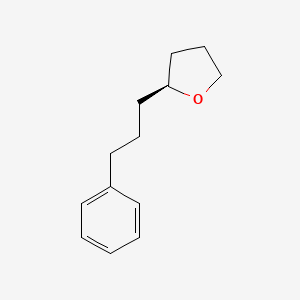
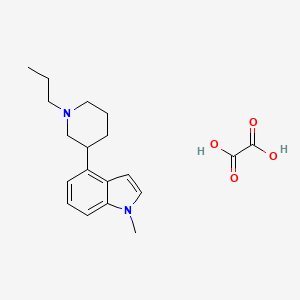
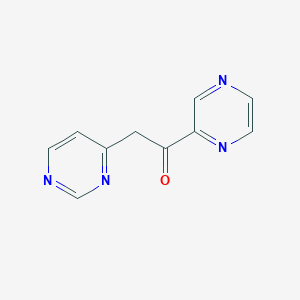
![3-(3-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12913364.png)


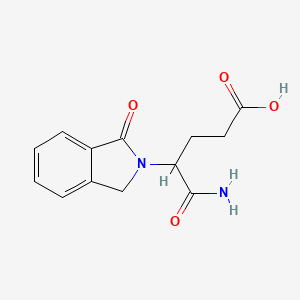

![2,4-Diamino-6-[(3,4-dichlorophenyl)amino]pyrimidine-5-carbonitrile](/img/structure/B12913398.png)
![6,8-Dimethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one](/img/structure/B12913402.png)
